(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
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Overview
Description
The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a complex organic molecule featuring multiple functional groups, including imidazole, oxazole, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsProtecting groups such as tert-butyl and phenylmethoxycarbonyl are used to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The imidazole and oxazole rings can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxide, while reduction of the carboxylic acid group may produce the corresponding alcohol .
Scientific Research Applications
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product that undergoes cycloaddition reactions similar to those of the target compound.
Properties
Molecular Formula |
C25H28N4O7 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-35-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1 |
InChI Key |
OPPQAALZQJYBNA-DMJCMNNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CN=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CN=C4 |
Origin of Product |
United States |
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